4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

Catalog No.
S548441
CAS No.
86030-08-2
M.F
C12H8ClNO4S
M. Wt
297.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

CAS Number

86030-08-2

Product Name

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

IUPAC Name

1-(benzenesulfonyl)-4-chloro-2-nitrobenzene

Molecular Formula

C12H8ClNO4S

Molecular Weight

297.71 g/mol

InChI

InChI=1S/C12H8ClNO4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H

InChI Key

VZDUQPHKUBZMLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

BTB1; BTB 1 ; BTB-1.

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Description

The exact mass of the compound 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene is 296.98626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 658180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene, with the chemical formula C₁₂H₈ClNO₄S and a molecular weight of 297.71 g/mol, is a compound characterized by its unique structure that includes a chloro group, a nitro group, and a phenylsulfonyl moiety. It appears as a solid, typically white to off-white in color, and is soluble in dimethyl sulfoxide at concentrations of 30 mg/ml . This compound is known by various synonyms, including BTB-1 and NSC156750, and has been investigated for its biological activities and potential applications in medicinal chemistry.

There is no scientific research currently available on the mechanism of action of 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene [].

  • Scientific databases like PubChem do not contain any entries for this specific compound, indicating it might be a lesser-known or niche molecule. PubChem:

  • Some commercial suppliers offer the compound, but their descriptions primarily focus on safety data sheets (SDS) and availability rather than research applications.[Safety Data Sheet for 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene, Echemi [example for SDS info]]

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene is primarily known for its role as an inhibitor of the mitotic kinesin Kif18A. The compound binds to an allosteric site on Kif18A, which prevents conformational changes necessary for motor function. This interaction has been quantified with an IC₅₀ value of 1.7 µM, indicating its potency as an inhibitor . Additionally, it has been shown to suppress the replication of influenza A virus by inhibiting key signaling pathways such as AKT and MAPK pathways, thus preventing the nuclear export of viral components .

The compound exhibits notable biological activities:

  • Inhibition of Kif18A: As mentioned, it serves as a selective inhibitor of mitotic kinesin Kif18A, which is crucial for cell division.
  • Antiviral Properties: It has demonstrated efficacy against influenza A virus by interfering with viral replication mechanisms .
  • Impact on Immune Cells: It inhibits the differentiation of mouse bone marrow cells into dendritic cells, which may have implications in immunology .

Synthesis of 4-chloro-2-nitro-1-(phenylsulfonyl)benzene can be achieved through several methods:

  • Nitration: Starting from 4-chlorobenzene sulfonamide, nitration can be performed using a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Sulfonylation: The introduction of the phenylsulfonyl group can be accomplished via sulfonyl chloride reactions with appropriate aromatic compounds.
  • Coupling Reactions: Coupling methods involving palladium-catalyzed cross-coupling reactions may also be employed to form the desired compound .

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene finds applications primarily in research settings:

  • Cancer Research: Its role as a Kif18A inhibitor makes it a candidate for studies related to cancer cell proliferation.
  • Antiviral Research: Its ability to inhibit influenza A virus replication positions it as a potential therapeutic agent in virology .
  • Chemical Biology: The compound is useful in probing cellular mechanisms involving motor proteins.

Several compounds share structural similarities with 4-chloro-2-nitro-1-(phenylsulfonyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4-Chloro-2-nitrobenzeneC₆H₄ClN₃O₂Simple nitro-substituted benzene; less complex than target compound
4-Nitrophenyl sulfoneC₁₂H₉NO₄SLacks chloro group; used in similar applications
Benzene sulfonamideC₆H₇NO₂SBasic structure; precursor for various sulfonyl compounds

These compounds differ primarily in their functional groups and biological activities. The unique combination of chloro, nitro, and phenylsulfonyl groups in 4-chloro-2-nitro-1-(phenylsulfonyl)benzene contributes to its distinct biological profile and potential applications in medical research.

Systematic Naming and Synonyms

The IUPAC name 4-chloro-2-nitro-1-(phenylsulfonyl)benzene reflects its substitution pattern:

  • A benzene ring substituted with:
    • Chloro (-Cl) at position 4
    • Nitro (-NO₂) at position 2
    • Phenylsulfonyl (-SO₂C₆H₅) at position 1

Common synonyms include:

  • BTB-1
  • 4-Chloro-2-nitrodiphenyl sulfone
  • NSC156750

Molecular Structure and Properties

The compound’s SMILES notation is O=N+[O-], and its InChIKey is VZDUQPHKUBZMLW-UHFFFAOYSA-N. Key physicochemical properties include:

PropertyValueSource
Melting Point115°C
Boiling Point471.2°C (predicted)
Density1.476 g/cm³ (predicted)
LogP (Partition Coefficient)4.92

Historical Development and Discovery

Synthesis and Early Applications

The compound was first synthesized as part of efforts to develop targeted inhibitors of mitotic kinesins. Initial work by Catarinella et al. (2009) identified BTB-1 through structure-activity relationship studies aimed at disrupting microtubule dynamics. Braun et al. (2015) later optimized derivatives of BTB-1 to enhance selectivity for Kif18A over other kinesins, achieving a half-maximal inhibitory concentration (IC₅₀) of 1.7 µM.

Key Synthetic Routes

  • Sulfonation and Nitration:
    • Chlorobenzene derivatives undergo sequential sulfonation (using fuming sulfuric acid) and nitration (with nitric acid) to introduce the sulfonyl and nitro groups.
  • Cross-Coupling Reactions:
    • Palladium-catalyzed coupling reactions facilitate the introduction of the phenylsulfonyl moiety.

Role in Modern Chemical Research

Mechanistic Insights into Kif18A Inhibition

BTB-1 binds to an allosteric site near loop 5 of Kif18A, preventing ATP-dependent conformational changes required for microtubule gliding and depolymerization. Cryo-EM studies reveal that BTB-1 stabilizes Kif18A in a microtubule-bound state, effectively blocking motor function.

Applications in Virology and Oncology

  • Antiviral Activity:
    BTB-1 suppresses influenza A virus replication by inhibiting AKT, p38 MAPK, and RanBP3 signaling pathways, thereby preventing nuclear export of viral ribonucleoproteins. In murine models, BTB-1 treatment improved survival rates by 60%.

  • Cancer Research:
    Kif18A overexpression in solid tumors makes BTB-1 a valuable tool for studying mitotic errors and chromosomal instability. Preclinical studies demonstrate its potential to inhibit tumor cell proliferation by disrupting spindle assembly.

Structural and Computational Studies

Recent advances include:

  • Cryo-EM Mapping: Resolved BTB-1’s binding site at 3.8 Å resolution, confirming interactions with residues Y159, L207, and D258.
  • Molecular Docking: Simulations predict binding free energies of -8.2 kcal/mol, consistent with experimental IC₅₀ values.

Traditional Chlorosulfonation Routes

The synthesis of 4-chloro-2-nitro-1-(phenylsulfonyl)benzene relies fundamentally on established chlorosulfonation methodologies that have been refined over decades of industrial and academic research. These traditional approaches form the cornerstone of sulfonyl compound preparation and provide reliable pathways for accessing the target molecule [1] [2].

Chlorobenzene-Based Synthesis

The chlorobenzene-based synthetic route represents one of the most direct approaches to 4-chloro-2-nitro-1-(phenylsulfonyl)benzene synthesis. This methodology leverages the electrophilic aromatic substitution properties of chlorinated benzene derivatives to introduce the sulfonyl functionality [3] [4]. The process typically involves treating chlorobenzene with concentrated sulfuric acid under controlled thermal conditions, followed by subsequent nitration and phenylsulfonylation steps.

The reaction mechanism proceeds through the formation of a sigma complex intermediate, where the electrophilic sulfur species attacks the electron-rich aromatic ring [5]. The chlorine substituent, acting as a weak ortho-para directing group, influences the regioselectivity of the sulfonation reaction, with the para position being favored due to steric considerations [4]. Experimental studies have demonstrated that chlorobenzene sulfonation with concentrated sulfuric acid at temperatures ranging from 100-120°C yields predominantly 4-chlorobenzenesulfonic acid as the major product, with 2-chlorobenzenesulfonic acid as the minor isomer [4].

The optimization of chlorobenzene-based synthesis requires careful control of reaction parameters. Temperature control is particularly critical, as excessive heating can lead to undesirable side reactions including sulfone formation and substrate decomposition [6]. Research has shown that maintaining temperatures between 100-120°C for 4-6 hours provides optimal conversion rates of 75-85%, with diphenyl sulfone formation being the primary competing reaction [7]. The reaction can be represented by the general equation where chlorobenzene reacts with sulfuric acid to form the corresponding sulfonic acid derivative with concomitant water elimination [5].

Industrial implementations of chlorobenzene-based synthesis often employ batch reactors with external heating systems to maintain proper temperature control [8]. The exothermic nature of the sulfonation reaction necessitates efficient heat removal systems to prevent runaway reactions that could lead to carbonization or explosive decomposition [9]. Modern reactor designs incorporate multi-zone cooling systems and automated temperature monitoring to ensure safe operation at production scales [10].

Thionyl Chloride-Mediated Sulfonylation

Thionyl chloride-mediated sulfonylation represents a significant advancement in traditional chlorosulfonation methodology, offering enhanced yields and improved reaction control compared to conventional sulfuric acid-based approaches [6] [11]. This technique utilizes thionyl chloride as both a sulfonylating agent and a water scavenger, effectively driving the equilibrium toward product formation by removing the water of reaction as hydrochloric acid and sulfur dioxide gases [6].

The fundamental advantage of thionyl chloride-mediated sulfonylation lies in its ability to maintain high sulfuric acid concentrations throughout the reaction process. Traditional sulfonation reactions are reversible, with water formation shifting the equilibrium toward starting materials [6]. The incorporation of thionyl chloride addresses this limitation by reacting with the water of formation according to the equation: benzene + sulfuric acid + thionyl chloride → benzenesulfonic acid + sulfur dioxide + hydrochloric acid [6]. This process effectively removes water from the reaction mixture, allowing for more complete conversion of starting materials to desired products.

Experimental investigations have demonstrated that thionyl chloride-mediated sulfonation of benzene with sulfuric acid produces mixtures consisting of 96.3% benzenesulfonic acid, 2.7% sulfuric acid, and 1.6% diphenyl sulfone [6]. These yields represent significant improvements over conventional sulfonation methods, which typically achieve lower conversion rates due to equilibrium limitations. Similar high yields have been observed when sulfonating toluene or chlorobenzene using this methodology [6].

The optimization of thionyl chloride-mediated sulfonylation requires careful attention to stoichiometry and reaction conditions. Studies have shown that 0.5-1.2 equivalents of thionyl chloride provide optimal results, with higher equivalents leading to diminishing returns and potential side reactions [11]. Temperature control remains critical, with optimal conditions typically maintained between 10-25°C to prevent decomposition and maintain selectivity [11]. Reaction times of 1-5 hours have been found to provide complete conversion while minimizing byproduct formation [11].

The mechanism of thionyl chloride-mediated sulfonylation involves multiple steps, beginning with the initial sulfonation of the aromatic substrate by sulfuric acid or sulfur trioxide. The resulting sulfonic acid then reacts with additional thionyl chloride to form sulfonyl chloride intermediates, which can undergo further transformations to yield the desired sulfonyl products [11]. This multi-step process allows for greater control over product formation and enables the synthesis of complex sulfonyl derivatives that would be difficult to access through conventional methods.

Novel Nucleophilic Aromatic Substitution Approaches

Contemporary synthetic chemistry has witnessed the development of innovative nucleophilic aromatic substitution strategies that complement traditional electrophilic methodologies. These approaches offer alternative pathways to 4-chloro-2-nitro-1-(phenylsulfonyl)benzene and related compounds, often providing enhanced selectivity, milder reaction conditions, and improved functional group compatibility [12] [13].

Chelation-assisted nucleophilic aromatic substitution has emerged as a particularly powerful technique for accessing sulfonyl-substituted aromatic compounds [13]. This methodology relies on the ability of certain substituents to coordinate with nucleophilic reagents, facilitating the displacement of leaving groups through chelation-stabilized transition states. Research has demonstrated that 1-methoxynaphthalenes bearing sulfonyl substituents at the 2-position undergo displacement of the 1-methoxy group when treated with Grignard reagents through a chelation-assisted conjugate addition-elimination process [13].

The activating ability of various sulfonyl groups in chelation-assisted substitution has been systematically studied, revealing that the effectiveness follows the order: isopropoxycarbonyl > phenylsulfonyl > cyclic sulfamoyl > alkylsulfonyl > tert-butylsulfinyl [13]. This ordering reflects the balance between electron-withdrawing strength of the substituents and steric hindrance encountered during nucleophilic approach. The phenylsulfonyl group demonstrates significant activating ability, making it particularly suitable for nucleophilic aromatic substitution reactions [13].

Electrochemical sulfinylation represents another innovative approach that has gained attention for its ability to generate sulfonyl compounds under mild, metal-free conditions [14]. This methodology employs electrochemical activation of sulfur dioxide in the presence of nickel catalysts to generate reactive sulfinyl intermediates that can undergo coupling with aromatic substrates. The scalability of electrochemical sulfinylation has been demonstrated through successful scale-up from laboratory (0.3 mmol) to pilot scale (45 mmol) with maintained yields and operational efficiency [14].

The optimization of electrochemical sulfinylation requires careful control of current density, electrode materials, and electrolyte composition [14]. Studies have shown that current densities of 5 milliamperes per square centimeter provide optimal reaction rates while maintaining electrode stability. The choice of electrode materials is critical, with zinc anodes and nickel foam cathodes providing the best performance for sulfinylation reactions [14]. Electrolyte optimization has revealed that tetrabutylammonium bromide serves as an effective supporting electrolyte, with 3 equivalents providing optimal conductivity and reaction efficiency [14].

Photocatalytic coupling methodologies have also been developed for accessing sulfonyl compounds through visible light-mediated processes [15]. These approaches utilize photocatalysts such as eosin Y to generate radical intermediates that can participate in sulfonylation reactions under mild conditions. The photocatalytic approach offers advantages in terms of energy efficiency and environmental sustainability, as it operates under ambient conditions using visible light as the energy source [16].

Optimization of Reaction Conditions for Scalability

The successful translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of reaction conditions with particular attention to heat management, mass transfer, and process safety considerations [9] [10]. The highly exothermic nature of sulfonation reactions presents unique challenges that must be addressed through appropriate reactor design and process control strategies [17].

Temperature optimization represents the most critical aspect of scalable sulfonation processes. Laboratory-scale reactions typically employ simple heating mantles or oil baths for temperature control, but industrial implementations require sophisticated heat management systems capable of handling the substantial heat generation associated with large-scale sulfonation [9]. Research has demonstrated that temperature excursions beyond optimal ranges can lead to significant decreases in product yield and selectivity, with runaway reactions presenting serious safety hazards [8].

The development of advanced reactor technologies has enabled more precise temperature control at industrial scales. Falling film reactors have emerged as the preferred technology for large-scale sulfonation due to their superior heat transfer characteristics and ability to maintain thin reaction films that facilitate efficient heat dissipation [9] [17]. These reactors achieve heat transfer coefficients of up to 2000 watts per square meter per Kelvin, enabling effective temperature control even for highly exothermic reactions [9].

Microreactor technology represents a complementary approach to traditional scaling strategies, offering enhanced heat and mass transfer rates through increased surface-to-volume ratios [8]. Studies have shown that microreactors can maintain temperature control within ±1°C, significantly improving reaction selectivity and reducing side product formation [9]. The rapid heat transport rates and low liquid hold-up in microreactors ensure excellent temperature control and enhanced process safety compared to conventional batch reactors [8].

Pressure optimization has emerged as an important consideration for scalable sulfonation processes, particularly when employing gaseous sulfonating agents such as sulfur trioxide [18]. Elevated pressures can increase reaction rates and improve mass transfer, but must be balanced against equipment costs and safety considerations. Research has shown that moderate pressure increases can significantly enhance reaction rates without requiring specialized high-pressure equipment [18].

Solvent selection plays a crucial role in scalable sulfonation processes, affecting both reaction kinetics and product isolation. While many sulfonation reactions can be conducted under solvent-free conditions, the use of appropriate solvents can improve heat dissipation and facilitate product purification [8]. Dichloromethane and chloroform have been identified as particularly effective solvents for sulfonation reactions, providing good solubility for both reactants and products while maintaining chemical inertness [18].

The implementation of continuous flow processing has shown significant promise for scalable sulfonation synthesis [19]. Flow reactors enable precise control of residence time, temperature, and mixing conditions while providing inherent safety advantages through reduced reaction volumes and improved heat transfer [19]. Studies have demonstrated successful scale-up of flow-based sulfonation processes from laboratory scale to pilot plant operations with maintained product quality and yield [19].

Byproduct Analysis and Purification Strategies

The formation of byproducts in sulfonation reactions represents an inevitable consequence of the complex reaction mechanisms involved, necessitating comprehensive analytical methods and purification strategies to obtain high-purity 4-chloro-2-nitro-1-(phenylsulfonyl)benzene [7] . Understanding the formation pathways and characteristics of these byproducts is essential for developing effective separation and purification protocols.

Diphenyl sulfone formation represents one of the most significant byproduct challenges in sulfonation chemistry [7] . This compound arises through the reaction of two equivalents of aromatic substrate with sulfur trioxide, forming a symmetrical sulfone structure with elimination of sulfuric acid [7]. The formation mechanism involves initial sulfonation followed by condensation reactions that are particularly favored under high-temperature conditions or when excess substrate is present [7]. Analytical studies have shown that diphenyl sulfone typically accounts for 1-5% of the total reaction products, with higher percentages observed under non-optimal reaction conditions .

The separation of diphenyl sulfone from desired sulfonyl products presents particular challenges due to structural similarities and comparable physical properties . Recrystallization from ethanol has proven to be the most effective separation method, taking advantage of the differential solubility characteristics of diphenyl sulfone compared to the target compound [21]. This approach typically achieves purification efficiencies of 85-95%, making it suitable for both laboratory and industrial applications [21].

Sulfonic anhydride formation represents another significant byproduct pathway, arising through the condensation of sulfonic acid intermediates with elimination of water [7]. These compounds typically account for 2-8% of reaction products and can be particularly problematic due to their tendency to hydrolyze back to sulfonic acids under aqueous conditions [7]. The formation of sulfonic anhydrides is particularly prevalent in reactions conducted under anhydrous conditions or when using excess sulfur trioxide [7].

Column chromatography has been identified as the most effective method for separating sulfonic anhydrides from desired products [22]. The differential adsorption characteristics of these compounds on silica gel stationary phases enable efficient separation with purification efficiencies typically ranging from 80-90% [22]. The choice of eluent system is critical, with dichloromethane-based solvent mixtures providing optimal resolution for most sulfonyl compound separations [23].

Unreacted starting materials represent a common byproduct category that must be addressed through appropriate purification strategies [24]. The persistence of starting materials typically results from incomplete conversion due to suboptimal reaction conditions or insufficient reaction time. Distillation or sublimation techniques have proven most effective for removing unreacted starting materials, achieving purification efficiencies of 90-98% [24].

The development of comprehensive purification strategies requires consideration of the specific physical and chemical properties of each byproduct category [21]. Acid-base extraction methods can be particularly effective for separating compounds with ionizable functional groups, taking advantage of differential solubility in aqueous and organic phases [21]. The modification of pH can significantly alter the water solubility of acidic and basic compounds, enabling efficient separation through liquid-liquid extraction protocols [21].

Advanced purification techniques such as high-performance liquid chromatography and preparative gas chromatography offer enhanced resolution for complex product mixtures [21]. These methods are particularly valuable for analytical characterization and small-scale purifications, though their application to large-scale industrial processes may be limited by throughput and cost considerations [23].

The characterization of purified 4-chloro-2-nitro-1-(phenylsulfonyl)benzene requires comprehensive analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [25] [26]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the aromatic substitution pattern and functional group environment, while carbon-13 nuclear magnetic resonance offers insights into the electronic environment of individual carbon atoms [27] [28]. Infrared spectroscopy enables identification of characteristic functional group vibrations, particularly the sulfonyl stretch vibrations that appear in the 1300-1150 wavenumber region [25]. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that can confirm structural assignments [26].

The implementation of quality control protocols is essential for ensuring consistent product purity across different synthetic batches [26]. These protocols typically include multiple analytical techniques to verify product identity and purity, with acceptance criteria established based on intended applications and regulatory requirements [25]. The development of validated analytical methods ensures reproducible results and enables meaningful comparison of synthetic methodologies and purification strategies [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

296.9862566 g/mol

Monoisotopic Mass

296.9862566 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

86030-08-2

Wikipedia

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

Dates

Modify: 2023-08-15
1: Catarinella M, Grüner T, Strittmatter T, Marx A, Mayer TU. BTB-1: a small molecule inhibitor of the mitotic motor protein Kif18A. Angew Chem Int Ed Engl. 2009;48(48):9072-6. doi: 10.1002/anie.200904510. PubMed PMID: 19856362.

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